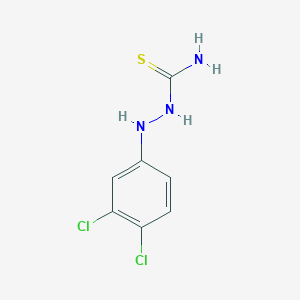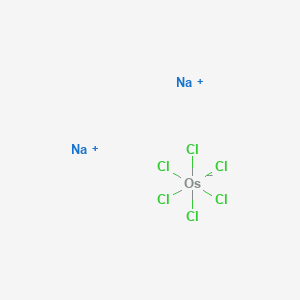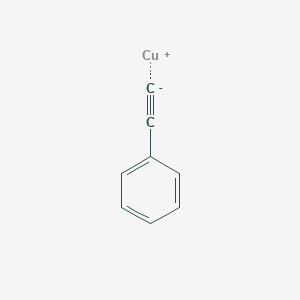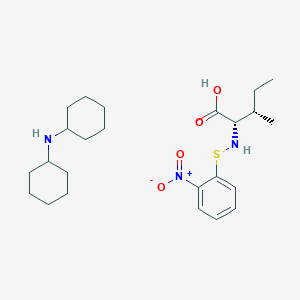
Pigment Blue 27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pigment Blue 27 (PB27) is an organic pigment used in a variety of applications, including cosmetics, paint, and printing inks. It is a synthetic dye that has been used in the industry for over a century. PB27 is a blue-greenish hue that is highly stable and resistant to fading. PB27 is also known as copper phthalocyanine blue, copper (II) phthalocyanine, and copper phthalocyanine chloride.
Aplicaciones Científicas De Investigación
Pigments in Agriculture In agricultural research, the color of durum wheat grain is significantly influenced by natural pigments like carotenoids and anthocyanins. These pigments, which contribute to the blue, purple, and red colors of grains, are under investigation for their potential to improve the nutritional value and marketability of durum wheat and its products. Such studies highlight the importance of pigment accumulation in breeding programs aimed at enhancing food quality (Ficco et al., 2014).
Photoreceptor Pigment Research The design, synthesis, and expression of genes for human color vision pigments, including the blue pigment, have profound implications for understanding sensory biology and developing applications related to vision. This area of research has led to the expression of these pigments in laboratory settings, facilitating studies on color perception and the genetic basis of color vision (Oprian, Asenjo, Lee, & Pelletier, 1991).
Nano-Pigment Technology Recent advancements in nano-pigment technology, exemplified by the development of YIn0.9Mn0.1O3–ZnO nano-pigments, demonstrate the potential for creating pigments with intense blue colors and high solar reflectance. Such innovations are crucial for developing "Cool Pigments" for roofing materials, contributing to energy-saving strategies by reflecting solar radiation and reducing heat absorption in buildings (Jose et al., 2016).
Biological and Health Implications The investigation of blue pigments derived from natural sources like genipin, which exhibit anti-inflammatory properties, underscores the potential health benefits of such compounds. Research in this area suggests that blue pigments can play a role in preventing and treating inflammatory diseases, highlighting the intersection of dietary components, natural pigments, and health (Wang et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pigment Blue 27, also known as Prussian Blue or Iron Blue, is an inorganic blue pigment . Its primary targets are various materials and substances where it is used as a colorant. These include paints, inks, coatings , and even agrochemicals and pesticides .
Mode of Action
This compound imparts color through its interaction with light. It absorbs certain wavelengths of light and reflects others, which our eyes perceive as the color blue . The pigment is produced by the oxidation of ferrous ferrocyanide salts . It is insoluble in water but can exist in either colloidal or water-soluble form .
Biochemical Pathways
For example, in the context of plants, different light spectra, including blue light, can affect plant morpho-physiological, biochemical, and molecular parameters .
Pharmacokinetics
It is insoluble in water , has a heat resistance of 160°C , and a pH value of 5.5 . It also has an oil absorption rate of 40-50% .
Result of Action
The primary result of this compound’s action is the imparting of a blue color to the materials it is used in. This can range from a dark blue to a bright blue, depending on the size of the colloidal particles . It has a strong coloring power and slightly poor hiding power .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its color fastness, or resistance to fading when exposed to light, is rated as 5 . It also has a certain degree of resistance to acids (rated 5) and a lower resistance to alkalis (rated 1) . This suggests that this compound is more stable in acidic environments and less so in alkaline ones. Furthermore, its action as a pigment can be affected by the medium it’s used in, as it is suitable for use in certain materials like paints, inks, and coatings
Propiedades
IUPAC Name |
potassium;iron(2+);iron(3+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQICAMJIICDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Fe2KN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15418-51-6 |
Source


|
| Record name | Ferrate(3-), hexakis(cyano-κC)-, iron(2+) potassium (1:1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15418-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
306.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25869-98-1 |
Source


|
| Record name | Iron(3+) potassium hexacyanoferrate(4-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










